Tubocurarine chloride

nAChR binding kinetics IC50 comparison competitive antagonism

Tubocurarine chloride is the prototypical non-depolarizing neuromuscular blocking agent, essential for calibrating antagonist potency assays and dissecting autonomic off-target effects. Its intermediate nAChR affinity (IC50 41 nM) bridges the gap between high- and low-potency agents, while its pronounced ganglionic blockade and histamine release (+++ profile) make it irreplaceable for mechanistic cardiovascular studies. Available as USP-grade (95.0–105.0% purity) with rigorous identity testing. For researchers requiring a validated reference standard with a century of pharmacological characterization, this is your definitive choice.

Molecular Formula C37H42Cl2N2O6
Molecular Weight 681.6 g/mol
CAS No. 57-94-3
Cat. No. B1683276
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTubocurarine chloride
CAS57-94-3
Synonymsd-Tubocurare
d-Tubocurarine
Tubocurare
Tubocurarine
Tubocurarine Chloride
Molecular FormulaC37H42Cl2N2O6
Molecular Weight681.6 g/mol
Structural Identifiers
SMILESCN1CCC2=CC(=C3C=C2C1CC4=CC=C(C=C4)OC5=C6C(CC7=CC(=C(C=C7)O)O3)[N+](CCC6=CC(=C5O)OC)(C)C)OC.Cl.[Cl-]
InChIInChI=1S/C37H40N2O6.2ClH/c1-38-14-12-24-19-32(42-4)33-21-27(24)28(38)16-22-6-9-26(10-7-22)44-37-35-25(20-34(43-5)36(37)41)13-15-39(2,3)29(35)17-23-8-11-30(40)31(18-23)45-33;;/h6-11,18-21,28-29H,12-17H2,1-5H3,(H-,40,41);2*1H/t28-,29+;;/m0../s1
InChIKeyGXFZCDMWGMFGFL-KKXMJGKMSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySolublity (25 °C): approx 50 mg/l water;  but supersaturated solustions are formed readily. Solubility also reported as approximately 1 g/40 ml water;  approximately 1 g/75 ml ethanol. Also soluble in methanol. Insoluble in pyridine, chloroform, benzene, acetone, ether. /Chloride, d-Form/
Crystals, dec about 236 °C (effervescence);  specific optical rotation: +185 deg @ 25 °C/D ;  to +195 °C (c=0.5 in H2O), UV max (acidified 0.005% aq soln): 280 nm (A= ~89, 1%, 1 cm). Soluble in water, dil sodium hydroxide, Sparingly sol in alcohol, in dil HCl, chlorform. Practically insoluble in benzene, ether. /Dimethyl ether/
INSOL IN DIETHYL ETHER /CHLORIDE/
3.23e-04 g/L
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Tubocurarine Chloride (CAS 57-94-3) Procurement Guide: Pharmacological Baseline and In-Class Positioning


Tubocurarine chloride (CAS 57-94-3) is a bisbenzylisoquinoline alkaloid that functions as a classical competitive antagonist at postsynaptic nicotinic acetylcholine receptors (nAChRs) at the neuromuscular junction, producing non-depolarizing skeletal muscle relaxation . First introduced clinically in 1942, it is the prototypical non-depolarizing neuromuscular blocking agent (NMBA) and serves as the reference standard against which newer agents are compared in structure-activity relationship studies and clinical pharmacology [1]. The compound is available as the (+)-tubocurarine chloride pentahydrate with USP monograph specifications requiring 95.0–105.0% purity on an anhydrous basis, specific rotation between +210° and +224°, and chloride content between 9.9% and 10.7% [2].

Why Tubocurarine Chloride Cannot Be Interchanged with Other Non-Depolarizing Neuromuscular Blockers


Non-depolarizing neuromuscular blocking agents exhibit substantial inter-drug variability in potency, onset kinetics, duration of action, elimination pathways, and autonomic side-effect profiles—even among agents within the same chemical class [1]. Substituting tubocurarine chloride with newer agents such as pancuronium, atracurium, cisatracurium, or rocuronium without adjusting for these pharmacological differences introduces clinically significant risks including altered hemodynamic stability, unpredictable recovery times, and differential histamine release [2]. Furthermore, tubocurarine chloride possesses a unique combination of ganglionic blockade and histamine-releasing properties that are either absent or markedly reduced in its modern alternatives, making it an indispensable tool for specific mechanistic investigations where these off-target effects are experimentally relevant [3]. The following evidence documents precisely where tubocurarine chloride differs quantifiably from its closest comparators.

Quantitative Differentiation Evidence: Tubocurarine Chloride vs. Comparator Neuromuscular Blockers


nAChR Binding Affinity: Tubocurarine Exhibits Intermediate Potency Relative to Pancuronium and Cisatracurium

In a direct head-to-head comparison using outside-out patches of BC3H-1 cells expressing embryonic mouse muscle nAChR, tubocurarine demonstrated an equilibrium inhibition IC50 of 41 ± 2 nM, compared to pancuronium's IC50 of 5.5 ± 0.5 nM—representing an approximate 7.5-fold difference in potency [1]. Under comparable conditions, cisatracurium exhibits an IC50 of 54 ± 2 nM for adult mouse nAChR and 115 ± 4 nM for embryonic receptors, placing tubocurarine between pancuronium (more potent) and cisatracurium (slightly less potent at adult receptors) [2]. The association rate (ℓon) for tubocurarine (1.2 ± 0.2 × 10⁸ M⁻¹ s⁻¹) was approximately 2.3-fold slower than that of pancuronium (2.7 ± 0.9 × 10⁸ M⁻¹ s⁻¹), while the dissociation rate (ℓoff) was markedly faster (5.9 ± 1.3/s vs. 2.1 ± 0.7 × 10⁸/s) [1].

nAChR binding kinetics IC50 comparison competitive antagonism

In Vivo Neuromuscular Blocking Potency (ED95): Tubocurarine Is Substantially Less Potent Than Modern Steroidal Agents

Cross-study comparison of clinically determined ED95 values reveals a >6-fold potency difference between tubocurarine and pancuronium. In adult female patients under nitrous oxide/oxygen-narcotic anesthesia, the ED95 for d-tubocurarine was 0.45 mg/kg (approximately 450 μg/kg), whereas pancuronium required only 0.069 mg/kg (69 μg/kg) to achieve comparable twitch depression [1]. A separate study using single-dose methodology reported tubocurarine ED95 values of 449 μg/kg and 529 μg/kg (cumulative-dose method), while pancuronium ED95 was 60 μg/kg and 59 μg/kg, respectively—confirming a consistent 7- to 8-fold potency differential [2]. Atracurium ED95 is reported at 0.23 mg/kg (230 μg/kg), rocuronium at ~0.3 mg/kg (300 μg/kg), and vecuronium at ~43–63 μg/kg, all intermediate between pancuronium and tubocurarine [3].

ED95 neuromuscular blockade potency comparison

Autonomic Safety Profile: Tubocurarine Produces Significant Ganglion Blockade and Histamine Release Absent in Pancuronium and Vecuronium

A systematic comparison of non-depolarizing NMBAs documents that tubocurarine produces marked ganglion blockade (+++) and marked histamine release (+++), whereas pancuronium, vecuronium, and rocuronium produce no ganglion blockade and no histamine release [1]. In vitro determination of ganglionic/neuromuscular blockade equipotent molar ratios (using EC50 values) revealed a ratio of 9.4 for tubocurarine versus 48 for atracurium, indicating that tubocurarine exhibits approximately 5-fold greater relative ganglionic blocking activity compared to atracurium [2]. In a direct in vivo comparison, equivalent neuromuscular blocking doses of pancuronium produced no change in heart rate, mean arterial pressure, blood histamine, or sympathetic activity, whereas a demonstrably adverse dose of d-tubocurarine did cause these changes [3]. Quantitative intradermal histamine release testing demonstrated a significant dose-response slope difference: d-tubocurarine produced wheal size of 172 arbitrary units compared to atracurium (52 units), alcuronium (5 units), and suxamethonium (1.7 units), representing a 3.3-fold greater histamine release than atracurium [4].

ganglion blockade histamine release cardiovascular effects

Clinical Defasciculation Efficacy: Tubocurarine Matches Rocuronium but Outperforms Cisatracurium

In a prospective, randomized, double-blind clinical trial comparing tubocurarine, rocuronium, and cisatracurium for the prevention of succinylcholine-induced muscle fasciculations, tubocurarine and rocuronium demonstrated statistically equivalent efficacy (no significant difference between groups), while cisatracurium was significantly inferior to both agents and no different from saline placebo [1]. The study employed a 4-point fasciculation grading scale and Kruskal-Wallis analysis of variance. Specifically, rocuronium was found to be equally as efficacious as tubocurarine for defasciculation, whereas cisatracurium failed to provide any benefit over placebo [1].

defasciculation succinylcholine pretreatment clinical trial comparison

Evidence-Based Application Scenarios for Tubocurarine Chloride Procurement


Mechanistic Studies of nAChR Antagonism and Structure-Activity Relationships

Given its well-characterized intermediate binding affinity (IC50 = 41 nM for embryonic mouse nAChR) and established kinetics (ℓon and ℓoff rates), tubocurarine chloride serves as the prototypical bisbenzylisoquinoline competitive antagonist for structure-activity relationship (SAR) studies. Its binding profile bridges the potency gap between high-affinity steroidal agents like pancuronium (IC50 = 5.5 nM) and lower-affinity agents like cisatracurium (IC50 = 54–115 nM), making it an ideal reference standard for calibrating novel antagonist potency assays [1].

Investigations of Autonomic Ganglion Blockade and Histamine-Mediated Hemodynamic Responses

Tubocurarine chloride is uniquely positioned as the reference compound for studies examining the intersection of neuromuscular blockade and autonomic effects. Its marked ganglion-blocking and histamine-releasing properties (+++ in both categories) contrast sharply with modern agents such as pancuronium, vecuronium, and rocuronium, which lack these off-target effects entirely [2]. This differential profile makes tubocurarine indispensable for experiments designed to dissect the contribution of ganglionic blockade and histamine release to observed cardiovascular changes [3].

Succinylcholine Defasciculation Protocol Development and Validation

Clinical evidence demonstrates that tubocurarine is equally efficacious to rocuronium and superior to cisatracurium for the prevention of succinylcholine-induced fasciculations [4]. For researchers developing or validating defasciculation protocols, tubocurarine remains a validated active comparator. Its inclusion in study designs is supported by class-leading evidence from randomized controlled trials, and its use is recommended where a non-depolarizing pretreatment agent with proven efficacy is required [4].

Educational and Reference Standard Use in Neuromuscular Pharmacology Training

As the first non-depolarizing NMBA introduced into clinical practice (1942) and the archetype of the bisbenzylisoquinoline class, tubocurarine chloride is a foundational teaching tool for demonstrating classical competitive antagonism at the neuromuscular junction [5]. USP Reference Standards with defined purity specifications (95.0–105.0%) and rigorous identity testing are available, ensuring reproducibility across educational and quality control applications [6].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

31 linked technical documents
Explore Hub


Quote Request

Request a Quote for Tubocurarine chloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.